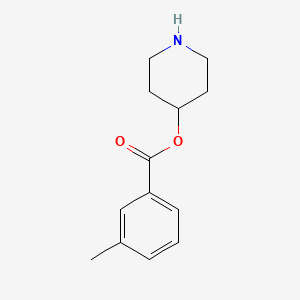

Piperidin-4-yl 3-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

918962-13-7 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

piperidin-4-yl 3-methylbenzoate |

InChI |

InChI=1S/C13H17NO2/c1-10-3-2-4-11(9-10)13(15)16-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3 |

InChI Key |

BFBLDGVIAUUPRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2CCNCC2 |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis

Crystallographic Studies for Elucidating Solid-State Conformations

While specific crystallographic data for Piperidin-4-yl 3-methylbenzoate (B1238549) is not extensively reported in publicly available literature, its solid-state conformation can be confidently predicted based on comprehensive studies of closely related piperidine (B6355638) derivatives. nih.govnih.govnih.govchemrevlett.comresearchgate.net

The piperidine ring is a central feature of numerous natural products and synthetic compounds. researchgate.net In its most stable form, the piperidine ring overwhelmingly adopts a chair conformation, which effectively minimizes both angular and torsional strain. It is therefore expected that the piperidine moiety in Piperidin-4-yl 3-methylbenzoate exists in a chair conformation. nih.govchemrevlett.comresearchgate.net This conformation places the substituents in either axial or equatorial positions. For a 4-substituted piperidine like the title compound, the large 3-methylbenzoate group would be expected to occupy an equatorial position to minimize steric hindrance. In analogous structures, the chair conformation is confirmed by puckering parameters, which quantify the degree and nature of the ring's non-planarity. nih.gov

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated to stabilize its crystal structure.

Hydrogen Bonding: The presence of a secondary amine (N-H) in the piperidine ring and a carbonyl oxygen (C=O) in the ester group makes the molecule both a hydrogen bond donor and acceptor. The most significant intermolecular interaction would be N-H···O=C hydrogen bonds, which would link molecules into chains or more complex networks. researchgate.net

C-H···π Interactions: These interactions are expected to occur between the C-H bonds of the piperidine ring and the π-system of the 3-methylbenzoate aromatic ring. Such interactions, where a weakly acidic C-H bond is attracted to the electron cloud of an aromatic ring, are crucial for the stabilization of crystal packing in many organic molecules. nih.govresearchgate.net

These interactions collectively dictate the packing efficiency and resulting physical properties of the compound in its solid state.

Spectroscopic Investigations of Molecular Structure and Dynamics in Solution

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the behavior of this compound in solution.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides definitive identification of the functional groups within the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. nih.govnih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850-2950 |

| C=O Stretch | Ester | 1715-1735 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Ester | 1100-1300 |

This table presents predicted data based on established spectroscopic principles.

The prominent ester carbonyl (C=O) stretch is a particularly strong and easily identifiable band in the IR spectrum. The N-H stretch of the piperidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region.

NMR spectroscopy is the most powerful tool for determining the precise atom connectivity of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the complete structure can be elucidated. pressbooks.pub

Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton(s) | Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 3-methylbenzoate ring | 7.2 - 8.0 |

| CH-O (H4) | Piperidine ring | 4.8 - 5.2 |

| CH₂-N | Piperidine ring (adjacent to N) | 2.8 - 3.2 |

| CH₂ (H3, H5) | Piperidine ring | 1.8 - 2.2 |

| CH₃ | Methyl group on benzoate (B1203000) | 2.4 |

This table presents predicted data based on established spectroscopic principles and data from analogous compounds. rsc.org

Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon(s) | Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| C=O | Ester Carbonyl | 165 - 175 |

| Aromatic C | 3-methylbenzoate ring | 120 - 140 |

| C-O (C4) | Piperidine ring | 65 - 75 |

| C-N (C2, C6) | Piperidine ring | 40 - 50 |

| C-C (C3, C5) | Piperidine ring | 30 - 40 |

This table presents predicted data based on established spectroscopic principles and data from analogous compounds. researchgate.net

The proton on the carbon atom attached to the ester oxygen (CH-O) is expected to be the most downfield of the piperidine protons due to the deshielding effect of the oxygen atom. Similarly, the carbonyl carbon of the ester would be significantly downfield in the ¹³C spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs light in the UV-Vis range—in this compound is the 3-methylbenzoate group. libretexts.org

Two main types of electronic transitions are expected:

π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the benzene ring. They typically result in strong absorbance bands at shorter wavelengths, likely below 280 nm.

n → π* Transitions: This is a lower-energy, and therefore weaker, transition involving the non-bonding (n) electrons of the carbonyl oxygen being promoted to an anti-bonding π* orbital. This transition occurs at a longer wavelength, often above 300 nm, but with much lower intensity. libretexts.org

The presence of these absorption bands can confirm the existence of the aromatic ester moiety within the molecular structure.

Computational Chemistry and Theoretical Modeling of Piperidin 4 Yl 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for calculating the optimized molecular geometry, total energy, and vibrational frequencies. For Piperidin-4-yl 3-methylbenzoate (B1238549), a typical DFT study might employ the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

The primary output of a DFT geometry optimization is the molecule's lowest-energy three-dimensional structure. This calculation provides precise bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computed structure. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) for Key Structural Moieties in Piperidine (B6355638) Derivatives Note: This table presents typical values for the structural components of Piperidin-4-yl 3-methylbenzoate based on data from related compounds, as specific experimental or computational data for the title compound is not available in the cited literature.

| Parameter | Bond/Angle | Typical Calculated Value | Significance |

| Bond Lengths (Å) | C=O (ester) | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-O (ester) | ~1.36 Å | Represents the single bond between the carbonyl carbon and the ester oxygen. | |

| N-H (piperidine) | ~1.01 Å | Typical length for a secondary amine N-H bond. | |

| C-N (piperidine) | ~1.46 Å | Standard length for a C-N single bond in a saturated heterocycle. | |

| **Bond Angles (°) ** | O=C-O (ester) | ~123° | Defines the geometry around the carbonyl carbon. |

| C-N-C (piperidine) | ~112° | Reflects the tetrahedral-like geometry of the nitrogen atom in the ring. |

Data compiled from principles discussed in related studies. ekb.egnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. slideshare.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps identify the most probable sites for nucleophilic and electrophilic attacks.

Table 2: Representative Frontier Molecular Orbital Energies for Piperidine Derivatives Note: The following values are illustrative, based on calculations for structurally similar compounds, to demonstrate the output of FMO analysis.

| Parameter | Energy (eV) | Implication for this compound |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest-energy empty orbital and the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A relatively large gap suggests high kinetic stability and lower reactivity. |

Values are representative based on studies of related molecules. ekb.eg

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). researchgate.net The stabilization energy E(2) associated with these interactions is calculated, where a higher E(2) value indicates a more significant interaction and greater molecular stability. researchgate.net For this compound, NBO analysis would likely reveal delocalization from the lone pair of the piperidine nitrogen and the π-orbitals of the benzene (B151609) ring.

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and size and shape of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a highly negative potential (red) around the carbonyl and ester oxygen atoms due to their high electronegativity. A region of high positive potential (blue) would likely be found around the piperidine N-H proton. This mapping is invaluable for predicting how the molecule will interact with biological receptors or other molecules. chemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

While quantum calculations provide static pictures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net

An MD simulation of this compound could be used to:

Explore Conformational Space: The piperidine ring can exist in different chair and boat conformations. MD can sample these conformations to determine the most stable and populated shapes of the molecule in solution.

Study Ligand-Protein Interactions: If a biological target is known, MD simulations can model the binding of this compound to the protein's active site. mdpi.com This allows for the assessment of the stability of the ligand-protein complex over time by analyzing metrics like the Root Mean Square Deviation (RMSD) of the ligand's position. mdpi.comresearchgate.net

In Silico Prediction of Biological Activity and Receptor Binding

In silico methods use computational approaches to predict the biological activity of a compound before it is synthesized or tested in a lab. nih.govnih.gov For this compound, these predictions could involve:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of the molecule when bound to a specific protein receptor. The molecule is "docked" into the receptor's binding site, and a scoring function estimates the strength of the interaction. researchgate.net

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

QSAR (Quantitative Structure-Activity Relationship): If data on related compounds are available, a QSAR model could be built to correlate structural features with biological activity, allowing for a prediction of the activity of this compound.

Online Prediction Tools: Various web-based servers can predict a compound's likely biological activities (e.g., kinase inhibitor, GPCR ligand) and pharmacokinetic properties based on its chemical structure. nih.gov

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening and ligand-based drug design are powerful computational strategies used to identify and optimize new drug candidates. In the absence of specific studies on this compound, we can describe the general application of these methods to similar molecular frameworks.

Virtual Screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. For a compound like this compound, this process would typically involve screening databases of compounds with similar structural features against a known protein target. The goal is to filter out molecules with undesirable properties and prioritize a smaller, more manageable number for further experimental testing.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Structure-Activity Relationship (SAR) studies are a cornerstone of this approach, where the biological activity of a series of compounds is correlated with their structural modifications. nih.gov For this compound, this would involve comparing its structure to other known active ligands to build a pharmacophore model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

The table below illustrates the type of data that would be generated in a hypothetical ligand-based study involving analogs of this compound.

| Compound Analog | Modification from Parent Structure | Predicted Activity (e.g., IC₅₀ in µM) |

| Analog A | Replacement of 3-methyl group with 4-chloro | 5.2 |

| Analog B | N-alkylation of the piperidine ring | 12.8 |

| Analog C | Ester hydrolysis to carboxylic acid | > 50 (inactive) |

| Analog D | Replacement of piperidine with pyrrolidine | 8.1 |

This table is illustrative and does not represent actual experimental data for this compound.

Molecular Docking Studies for Elucidating Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the binding site of a target protein.

The process involves placing the ligand (this compound) into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, studies on other piperidine-based compounds have shown that the piperidine ring can engage in crucial interactions within the binding pocket of various receptors. rsc.org

A hypothetical molecular docking study for this compound against a target protein might yield the following results:

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR123, PHE254, ASN342 |

| 2 | -8.2 | TRP98, LEU250, SER340 |

| 3 | -7.9 | TYR123, VAL248, ASN342 |

This table is illustrative and does not represent actual experimental data for this compound.

Identification and Characterization of Potential Binding Pockets and Key Interacting Residues

A critical outcome of molecular docking and molecular dynamics simulations is the identification and characterization of the binding pocket on the target protein and the key amino acid residues that interact with the ligand. rsc.org

The binding pocket is a cavity on the surface of the protein where the ligand binds. Its shape, size, and chemical environment (hydrophobic, hydrophilic, charged) are crucial for determining ligand specificity and affinity. For a compound like this compound, the 3-methylphenyl group would likely favor a hydrophobic pocket, while the ester and piperidine nitrogen could form hydrogen bonds or electrostatic interactions.

Key interacting residues are the specific amino acids within the binding pocket that form significant interactions with the ligand. Identifying these residues is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, a molecular docking study might reveal that the nitrogen atom of the piperidine ring in this compound acts as a hydrogen bond acceptor with a specific asparagine or serine residue in the binding site. rsc.org

A summary of potential interactions for this compound, based on its structure, is provided below:

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residue Type |

| 3-Methylphenyl group | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |

| Ester carbonyl | Hydrogen bond acceptor | Serine, Threonine, Asparagine |

| Piperidine Nitrogen | Hydrogen bond acceptor, Ionic | Aspartic Acid, Glutamic Acid, Asparagine |

This table is illustrative and based on general chemical principles, not specific experimental data for this compound.

Structure Activity Relationship Sar Studies of Piperidin 4 Yl 3 Methylbenzoate Derivatives

Impact of Piperidine (B6355638) Ring Substituents on Preclinical Biological Activities

The piperidine ring is a common scaffold in many pharmaceuticals, and its substitution pattern is a key determinant of biological activity. mdpi.com Modifications, particularly at the nitrogen atom, can significantly alter a compound's affinity and efficacy for its biological target.

Effects of N-Substitutions on Receptor/Enzyme Binding and Efficacy

The substituent on the piperidine nitrogen plays a pivotal role in the interaction of piperidin-4-yl 3-methylbenzoate (B1238549) derivatives with their biological targets. Studies on analogous scaffolds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, have demonstrated that the nature of the N-substituent is crucial for potency. For instance, in a series of choline (B1196258) transporter (CHT) inhibitors, an N-methylpiperidine analog was found to be equipotent with a more complex N-isopropyl analog, highlighting that even small alkyl groups can confer significant activity. nih.gov Conversely, the complete removal of the N-substituent (to give a secondary amine) led to a substantial decrease in activity. nih.gov

Research on other piperidine-containing series further underscores the importance of the N-substituent. In a series of α-glucosidase inhibitors, the substitution pattern on an N-benzyl group had a profound influence on inhibitory potency. mdpi.com Specifically, derivatives bearing N-substituted 3-chloro-4-hydroxybenzyl and 2,6-dichloro-4-hydroxybenzyl groups showed excellent inhibitory effects, suggesting these substituents are key for activity. mdpi.com This is attributed to their ability to engage in multiple favorable interactions with the target enzyme, including halogen bonds, hydrogen bonds, and π-stacking effects. mdpi.com

Interactive Table: Effect of N-Substitutions on Biological Activity in Analogous Scaffolds.

| Scaffold | N-Substituent | Target | Key Finding | Reference |

|---|---|---|---|---|

| 3-(Piperidin-4-yl)oxy Benzamide (B126) | -H | Choline Transporter (CHT) | Much less active than substituted analogs. | nih.gov |

| 3-(Piperidin-4-yl)oxy Benzamide | -Methyl | Choline Transporter (CHT) | Equipotent with N-isopropyl analog; declared a potent probe. | nih.gov |

| 3-(Piperidin-4-yl)oxy Benzamide | -Isopropyl | Choline Transporter (CHT) | Active compound, used as a reference for SAR. | nih.gov |

| Dihydrofuro[3,2-b]piperidine | 3-Chloro-4-hydroxybenzyl | α-Glucosidase | Showed fourfold higher potency than the control, acarbose. | mdpi.com |

Stereochemical Considerations and Their Influence on Biological Activity

Stereochemistry is a critical factor in the biological activity of chiral piperidine derivatives. The spatial arrangement of substituents on the piperidine ring can dictate how the molecule fits into a binding site. The synthesis of specific stereoisomers is often a key challenge in medicinal chemistry.

Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the site-selective and stereoselective synthesis of substituted piperidine derivatives, allowing for the controlled generation of positional and stereochemical analogs. nsf.govnih.gov The choice of catalyst and the nature of the nitrogen protecting group can direct functionalization to different positions (C2, C3, or C4) of the piperidine ring with high levels of diastereoselectivity and enantioselectivity. nsf.govnih.gov For example, using a Rh2(R-TCPTAD)4 catalyst on an N-Boc-piperidine substrate can lead to C2-functionalized products with high stereoselectivity (11:1 d.r., 93% ee). nsf.govresearchgate.net

Studies on dihydrofuro[3,2-b]piperidine derivatives as α-glucosidase inhibitors revealed that the configuration of hydroxyl groups on the piperidine ring dramatically affects inhibitory potency. mdpi.com In most cases, compounds with an L-arabino configuration were more potent than the corresponding D-arabino configured compounds, emphasizing the importance of stereochemistry for optimal interaction with the enzyme's active site. mdpi.com

Influence of 3-Methylbenzoate Moiety Modifications on Pharmacological Profiles

The 3-methylbenzoate portion of the molecule provides another avenue for structural modification to optimize pharmacological properties. Changes to the substitution pattern on the aromatic ring or alteration of the ester linkage itself can lead to significant changes in bioactivity.

Positional and Electronic Effects of Substituents on the Aromatic Ring

The electronic properties and position of substituents on the aromatic ring of the benzoate (B1203000) moiety can modulate activity. In related benzamide inhibitors of the choline transporter, exploration of the amide functionality showed that benzylic heteroaromatic amide moieties were the most potent, indicating that the electronic and steric profile of this part of the molecule is critical. nih.gov The synthesis of a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated that different substituents on the aryl rings (e.g., p-chloro, p-fluoro, p-methyl) result in varied anti-cancer activity, with chloro- and bromo-substituted compounds often showing enhanced biological effects. mdpi.comresearchgate.net This suggests that electron-withdrawing groups can be beneficial in certain contexts.

Alterations of the Ester Linkage and Their Consequences on Bioactivity

The ester linkage in piperidin-4-yl 3-methylbenzoate is a potential site for metabolic cleavage by esterases in the body, which can limit a drug's duration of action. nih.gov A common strategy in medicinal chemistry is the bioisosteric replacement of the ester group with a more metabolically stable alternative that preserves the necessary geometry and electronic properties. nih.govcambridgemedchemconsulting.com

Amides are a frequent replacement for esters due to their increased stability. nih.gov Other successful bioisosteric replacements for esters include various five-membered heteroaromatic rings, such as 1,3,4-oxadiazoles. nih.govnih.gov In one study, the replacement of a metabolically labile ester linkage in lysophospholipid analogs with a heteroaromatic ring resulted in compounds with excellent retention of potency and receptor subtype selectivity, coupled with increased metabolic stability in vitro. nih.gov This highlights the potential for enhancing the drug-like properties of this compound derivatives by replacing the ester group with a suitable isostere.

Investigation of Linker Region Modifications and Their Contribution to Activity

The connection between the piperidine ring and the benzoate group, in this case a direct ester linkage to the piperidin-4-ol, can also be considered a "linker" region. In related compound series, modifying this linker has been shown to be a viable strategy for modulating activity.

Establishment of Key Pharmacophores for Target Engagement

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives has been instrumental in defining the key pharmacophoric features necessary for effective engagement with their biological targets. Through systematic modifications of the core scaffold, researchers have elucidated the critical roles of the piperidine ring, the nature of its substituents, and the characteristics of the aromatic moiety in modulating biological activity. These studies, while diverse in their specific targets, collectively contribute to a broader understanding of the pharmacophore model for this class of compounds.

A central element of the pharmacophore is the piperidine core itself, which often serves as a versatile scaffold for orienting other functional groups. The nitrogen atom within the piperidine ring is a key site for modification, with substitutions at this position significantly influencing potency and selectivity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the removal of an isopropyl group from the piperidine nitrogen to an unsubstituted amine resulted in a marked decrease in activity, highlighting the importance of N-alkylation for target interaction. nih.gov

The linkage at the 4-position of the piperidine ring is another critical determinant of activity. In studies of piperidine-based derivatives as potential influenza virus inhibitors, the nature of this linkage was found to be crucial. An ether linkage between a quinoline (B57606) moiety and the piperidine ring was identified as being critical for inhibitory activity. nih.gov This suggests that the geometry and electronic properties of the linker are vital for correct positioning of the molecule within the target's binding site.

Furthermore, the aromatic portion of the molecule, analogous to the 3-methylbenzoyl group of the parent compound, plays a significant role in target recognition, often through hydrophobic and aromatic interactions. In the context of inhibitors for Mycobacterium tuberculosis MenA, a relatively flat aromatic portion linked to the piperidine core via an aliphatic ether was a common feature among active compounds. nih.gov This underscores the necessity of an appropriately substituted aromatic ring for effective binding.

The following tables present data from SAR studies on various piperidin-4-yl derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Derivatives as Choline Transporter (CHT) Inhibitors nih.gov

| Compound | Piperidine N-Substituent | IC50 (µM) |

|---|---|---|

| 10l | H | >10 |

| 10m (ML352) | Methyl | 0.23 |

| - | Isopropyl | 0.23 |

Table 2: SAR of Piperidine-Based Influenza Virus Inhibitors nih.gov

| Compound | Linkage and Aromatic Group | Inhibitory Activity |

|---|---|---|

| Analog with Ether Linkage | Quinoline | Potent |

| Analog with Thioether Linkage | Quinoline | Less Potent |

Table 3: SAR of Piperidine Derivatives as MenA Inhibitors nih.gov

| Feature 1 | Feature 2 | General Activity |

|---|---|---|

| Flat Aromatic Moiety | Aliphatic Ether Linker | Active |

| Bulky Aromatic Moiety | - | Reduced Activity |

Table 4: SAR of Piperidine-Based Cocaine Analogs at the Dopamine Transporter (DAT) acs.org

| N-Substituent | 3-Position Substituent | Ki (nM) at DAT |

|---|---|---|

| Methyl | Methyl Ester | 1.5 |

| Benzyl | Methyl Ester | 3.2 |

| H | Methyl Ester | 25 |

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the preclinical mechanistic pharmacology and biological target identification of the specific compound this compound. Therefore, the generation of a detailed article adhering to the requested structure is not feasible at this time due to the absence of foundational in vitro studies, enzyme inhibition data, and target validation research for this particular molecule.

Further research would be required to elucidate the potential biological activities and mechanisms of action of this compound. Such investigations would typically involve:

In Vitro Screening: Initial studies to determine if the compound interacts with a wide range of biological molecules, including enzymes, receptors, and other proteins.

Enzyme Inhibition Assays: If the compound shows activity against a particular enzyme, detailed kinetic studies would be necessary to determine the type and extent of inhibition.

Cellular Assays: Investigating the effect of the compound on various cellular pathways to understand its functional consequences in a biological system.

Target Identification and Validation: Employing methods like affinity chromatography, genetic screens, or computational modeling to identify and confirm the specific molecular target(s) of the compound.

Ligand Binding Studies: Quantifying the binding affinity of the compound to its identified target receptor(s).

Without such fundamental research, any discussion of the preclinical pharmacology of this compound would be purely speculative and would not meet the requirements for a scientifically accurate and informative article.

Preclinical Mechanistic Pharmacology and Biological Target Identification

In Vitro and In Vivo Efficacy Models for Mechanistic Elucidation (Excluding human clinical trials)

Cell-Based Assays for Specific Biological Activities (e.g., Antiproliferative, Antiviral)

No specific studies utilizing cell-based assays to determine the antiproliferative, antiviral, or other specific biological activities of Piperidin-4-yl 3-methylbenzoate (B1238549) have been identified in the available scientific literature. While the broader class of piperidine-containing molecules has been investigated for such properties, data pertaining directly to this compound is absent.

In Vivo Animal Models for Mechanistic Validation of Therapeutic Potential (e.g., Neuroprotection, Antimicrobial, Anti-inflammatory, Analgesic, Antitumor)

Similarly, there is a lack of published research on the use of in vivo animal models to validate the therapeutic potential of Piperidin-4-yl 3-methylbenzoate. Therefore, information regarding its potential for neuroprotection, antimicrobial effects, anti-inflammatory action, analgesic properties, or antitumor activity remains uncharacterized.

Research Applications of Piperidin 4 Yl 3 Methylbenzoate and Its Derivatives

Utilization as Building Blocks in Complex Organic Synthesis

The piperidin-4-yl benzoate (B1203000) moiety, and more broadly, 4-hydroxypiperidine (B117109) derivatives, are valuable intermediates in the synthesis of complex, pharmacologically active compounds. google.com The core structure offers multiple reaction sites for elaboration, making it a key building block for constructing intricate molecular architectures.

The synthesis of these building blocks is often a critical first step in a longer synthetic sequence. For instance, derivatives of 4-hydroxypiperidine can be prepared and then converted into other therapeutically active substances. google.com One patented method describes the preparation of 4-hydroxypiperidine derivatives that serve as important intermediates for creating potent morphine-like analgesics. google.com For example, a synthesized 4-hydroxypiperidine derivative can be N-methylated and then cyclized to form a 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane, a complex analgesic structure. google.com Another example involves converting a 4-hydroxypiperidine intermediate into its corresponding 4-propionyloxy derivative, a compound known for its morphine-like pain-relieving properties. google.com

The versatility of the 4-hydroxypiperidine core, the precursor to piperidin-4-yl esters, is further highlighted by its use in synthesizing fibrinogen receptor antagonists and various acridine (B1665455) derivatives. chemicalbook.com The ability to readily modify the piperidine (B6355638) nitrogen and the 4-hydroxy group (or its esterified form) allows chemists to systematically build complexity and tailor the final molecule for a specific biological target. This strategic use as a foundational unit underscores its importance in the broader field of organic synthesis and drug discovery. tamu.edu

Development as a Privileged Scaffold for Medicinal Chemistry Research

The piperidine ring is considered a "privileged scaffold" because it can bind to multiple, diverse biological targets by presenting substituents in specific three-dimensional arrangements. nih.gov The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a close structural relative of piperidin-4-yl benzoate, is recognized for its metabolic stability and its presence in a wide array of bioactive molecules, including anti-cancer, anti-psychotic, and neuroprotective agents. nih.gov This makes the general piperidin-4-yl aryl ester/ketone framework a reliable and feasible chemical frame for drug design. nih.gov

Derivatives built upon the 4-hydroxypiperidine core have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's privileged nature.

Analgesics: 4-hydroxy-4-phenylpiperidine derivatives have been developed as potent peripheral opioid agonists, offering a potential alternative to centrally acting analgesics like morphine that have undesirable side effects. google.com

Anti-inflammatory Agents: A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified as a potent anti-inflammatory agent. nih.gov Further optimization of this scaffold led to compounds that showed significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. nih.gov Specifically, compound 6e from this series demonstrated more potent in vivo anti-inflammatory effects than ibuprofen (B1674241) in a mouse model. nih.gov

NLRP3 Inflammasome Inhibitors: By combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold with features from another known inhibitor, researchers developed novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. mdpi.comnih.gov Several compounds from this series were able to concentration-dependently inhibit the release of the pro-inflammatory cytokine IL-1β in human macrophages. mdpi.comnih.gov

Antimicrobial and Enzyme Inhibitors: Piperidine derivatives have shown significant potential in antimicrobial research. A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br Furthermore, many of these compounds were potent inhibitors of urease, an important enzyme in certain bacterial infections, with some derivatives showing significantly greater activity than the standard inhibitor thiourea. scielo.br Other piperidin-4-one derivatives have also been synthesized and shown to have good antibacterial and antifungal activities. biomedpharmajournal.org

Akt Inhibitors for Cancer: Starting from a lead compound with a 3,4-disubstituted piperidine core, researchers developed 3,4,6-trisubstituted piperidine derivatives as potent and orally active inhibitors of the Akt kinase, a key protein in cancer cell survival pathways. nih.gov One compound, E22 , showed potent antitumor efficacy in a xenograft model, inhibiting tumor growth by over 90%. nih.gov

Pesticides: Novel piperidin-4-ol derivatives have been synthesized and evaluated for their biological activity against agricultural pests. nyxxb.cn Some of these compounds exhibited good nematicidal activity against the root-knot nematode Meloidogyne incognita and demonstrated anti-feeding effects on the armyworm Pseudaletia separata. nyxxb.cn

The broad range of biological activities accessible through the modification of the piperidine scaffold solidifies its status as a privileged structure in medicinal chemistry.

Table 1: Bioactive Derivatives Based on the Piperidine Scaffold

| Compound/Series | Therapeutic Area | Biological Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxy-4-phenylpiperidine derivatives | Analgesia | Peripheral opioid receptors | Excellent peripheral analgesic action. | google.com |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | Anti-inflammatory | Inhibition of NO and TNF-α production | More potent in vivo activity than ibuprofen in a mouse model. | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Anti-inflammatory | NLRP3 Inflammasome | Concentration-dependent inhibition of IL-1β release. | mdpi.comnih.gov |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Antimicrobial | Urease inhibition, Antibacterial | Potent urease inhibitors (IC50 as low as 0.63 µM); activity against S. typhi. | scielo.br |

| 3,4,6-Trisubstituted piperidine derivative E22 | Oncology | Akt kinase inhibitor | >90% tumor growth inhibition in a SKOV3 xenograft model. | nih.gov |

| Piperidin-4-ol derivatives | Agriculture | Nematicidal, Anti-feeding | Good nematicidal activity against M. incognita. | nyxxb.cn |

Application as Molecular Probes for Investigating Biological Systems

The piperidin-4-yl benzoate scaffold and its analogs can be adapted for use as molecular probes to study biological systems. Their ability to interact with specific proteins makes them suitable for tasks such as mapping binding sites, quantifying receptor density, or understanding protein function.

For instance, derivatives of the piperidine scaffold are used to investigate enzyme-ligand interactions. A study on a series of 1,3,4-oxadiazole (B1194373) derivatives containing a piperidine moiety used docking studies to explain how these compounds interact with the amino acid residues of target enzymes like acetylcholinesterase. scielo.br Furthermore, the interactions of these synthesized compounds with bovine serum albumin (BSA) were studied using fluorometric titration, providing insight into their potential pharmacological effectiveness and distribution. scielo.br Such studies are crucial for understanding how a drug molecule might bind to its target and other proteins in the body.

While direct application of "Piperidin-4-yl 3-methylbenzoate" as a molecular probe is not explicitly detailed in the provided results, the extensive use of its structural analogs for probing biological targets like enzymes and receptors demonstrates the potential of this chemical class in such applications. scielo.br The development of these molecules as probes is an essential part of chemical biology and drug discovery.

Contribution to the Development of Novel Chemical Biology Tools

The development of chemical biology tools often involves the synthesis of small molecules that can modulate or report on biological processes. The piperidine scaffold is a key component in the creation of such tools.

One significant area is the development of inhibitors for specific enzymes or protein-protein interactions, which can then be used to dissect complex biological pathways. For example, the development of selective GlyT1 inhibitors based on 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) scaffolds provides chemical tools to study the role of glycine (B1666218) transport in the central nervous system. rsc.org

Furthermore, the synthesis of piperidine-based compound libraries is a common strategy in the search for new bioactive agents. nih.govresearchgate.net These libraries, containing systematically varied derivatives of the core scaffold, are powerful tools for screening against a wide range of biological targets. The identification of a hit compound from such a library, like the anti-inflammatory 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, provides a starting point for the development of more refined chemical tools and potential therapeutics. nih.gov The methodologies developed to synthesize these derivatives, such as efficient routes for producing piperidin-4-yl-carbamates, also contribute to the broader toolkit available to chemical biologists and medicinal chemists. researchgate.net

Future Perspectives and Emerging Research Directions for Piperidin 4 Yl 3 Methylbenzoate

Integration of Advanced Computational Techniques for Rational Design and Lead Optimization

The progression of a chemical entity from a mere structure to a lead compound is increasingly driven by computational methodologies. These in silico tools offer a rapid, cost-effective means of predicting a molecule's behavior and refining its structure for enhanced efficacy and selectivity. mdpi.comresearchgate.net For Piperidin-4-yl 3-methylbenzoate (B1238549), a computational approach would be a foundational first step in its research journey.

This process would involve several key computational techniques:

Molecular Docking: This technique would simulate the interaction between Piperidin-4-yl 3-methylbenzoate and the binding sites of various known biological targets. Given that piperidine (B6355638) derivatives frequently exhibit activity at CNS receptors, enzymes, and transporters, initial docking studies could screen the compound against a panel of these targets. clinmedkaz.orgrsc.org This helps prioritize experimental testing by identifying the most probable molecular targets.

Quantitative Structure-Activity Relationship (QSAR): Should initial screening reveal a promising activity, QSAR models could be developed. By synthesizing and testing a small library of analogues of this compound, a statistical model could be built that correlates specific structural features with biological activity. nih.gov This model would then guide the rational design of new derivatives with predicted improvements in potency.

Molecular Dynamics (MD) Simulations: To understand the stability of the compound within a target's binding pocket, MD simulations can be employed. These simulations model the movements of the compound and protein over time, confirming that the binding interaction is stable and providing insights into the key forces (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. rsc.org

Table 1: Hypothetical Molecular Docking Results for this compound Against CNS Targets This table presents illustrative, not real, data to demonstrate how computational results would be displayed.

| Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Dopamine Transporter (DAT) | Neurotransmitter Transporter | -9.2 | Hydrogen bond with Asp79, Pi-cation with Phe326 |

| Serotonin Transporter (SERT) | Neurotransmitter Transporter | -8.5 | Hydrogen bond with Tyr95, Hydrophobic interactions |

| Acetylcholinesterase (AChE) | Enzyme | -7.8 | Pi-alkyl with Trp84, Pi-pi stacking with Tyr334 |

| CCR5 | Chemokine Receptor | -7.1 | Interaction with extracellular loop 2 |

| GlyT1 | Glycine (B1666218) Transporter | -9.5 | Strong hydrogen bonding network in binding pocket |

Exploration of Novel Biological Targets and Underexplored Mechanistic Pathways

While computational methods can predict interactions with known targets, they may not identify entirely new ones. The piperidine scaffold is functionally versatile, and this compound may interact with proteins or pathways not previously associated with this class of compounds. researchgate.netontosight.ai Future research must therefore include strategies for novel target discovery.

Key experimental approaches would include:

High-Throughput Screening (HTS): The compound could be tested against large libraries of diverse biological targets, including enzymes, receptors, and ion channels. This unbiased approach is a powerful method for identifying unexpected "hits" that can open up new therapeutic avenues. Research on related benzamide (B126) derivatives of piperidine has successfully used HTS to identify novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). researchgate.netnih.gov

Chemical Proteomics: This advanced technique uses a modified version of the compound as a "bait" to capture its binding partners from within a complex mixture of cellular proteins. The captured proteins are then identified using mass spectrometry. This provides direct evidence of the compound's molecular targets within a native biological system and can uncover previously unknown interactions.

Phenotypic Screening: Instead of focusing on a specific target, this method involves treating cells or model organisms with the compound and observing the resulting physiological or behavioral changes. For example, screens could assess its effects on cancer cell proliferation, neuronal firing, or microbial growth. researchgate.net A positive result would then trigger "target deconvolution" studies to identify the underlying mechanism. Piperidine derivatives have shown promise as anticancer, antiviral, and antimicrobial agents in such screens. researchgate.net

Development of Sustainable and Scalable Synthetic Methodologies

For any promising compound to move toward practical application, its synthesis must be efficient, cost-effective, and environmentally responsible. The principles of "green chemistry" are now a critical consideration in pharmaceutical development. rsc.orgnih.gov Research into the synthesis of this compound should focus on improving upon traditional methods.

The synthesis of this compound would likely involve the esterification of 3-methylbenzoic acid with piperidin-4-ol. Future research could explore:

Biocatalysis: Using enzymes, such as lipases, to catalyze the esterification reaction. Enzymatic reactions can often be performed in water or other green solvents, at room temperature, and with high specificity, reducing the need for harsh reagents and protecting groups.

Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a traditional batch-wise flask. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved purity, and significantly less waste. It is also inherently safer and more scalable.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Research has shown that piperidone derivatives can be synthesized effectively in deep eutectic solvents (DES), which are biodegradable and have low toxicity. researchgate.netasianpubs.org Exploring solvents like DES for the synthesis of this compound would be a key objective.

Table 2: Comparison of a Conventional vs. a Hypothetical Green Synthesis Approach This table provides a conceptual comparison to illustrate the goals of sustainable methodology development.

| Parameter | Conventional Method (e.g., Fischer Esterification) | Hypothetical Green Method (e.g., Biocatalysis in Flow) |

|---|---|---|

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized lipase (B570770) enzyme |

| Solvent | Excess of reactant or toluene (B28343) with water removal | 2-Methyltetrahydrofuran (2-MeTHF) or Deep Eutectic Solvent |

| Temperature | High (Reflux) | Room Temperature to Mild Heat (e.g., 40°C) |

| Byproducts | Acidic waste, organic solvent waste | Water (recyclable catalyst and solvent) |

| Process Type | Batch | Continuous Flow |

| Atom Economy | Moderate | High |

Application of Multi-Omics Approaches to Elucidate System-Level Biological Effects

A single compound can have wide-ranging effects within a biological system. To fully understand the impact of this compound, a holistic, system-level analysis is required. Multi-omics technologies, which simultaneously measure thousands of biological molecules, provide an unprecedentedly deep view of a compound's activity. nih.govnih.gov

An integrated multi-omics study would provide a comprehensive biological signature of the compound's effects:

Transcriptomics: Measures changes in messenger RNA (mRNA) expression to reveal which genes are turned on or off in response to the compound. This can clarify the cellular pathways being modulated. nih.gov

Proteomics: Analyzes changes in the levels and post-translational modifications of thousands of proteins, providing a direct look at the functional machinery of the cell. nih.gov

Metabolomics: Profiles the small-molecule metabolites within a cell or organism. Since metabolites are the end products of cellular processes, this analysis gives a real-time snapshot of the cell's physiological state. frontiersin.org

By integrating these datasets, researchers can build a comprehensive network map of the compound's biological effects. frontiersin.org This approach is invaluable for confirming its on-target mechanism, identifying potential off-target effects early in development, and discovering biomarkers that could one day be used to monitor its therapeutic activity. For example, treating neuronal cells with the compound and analyzing the multi-omics data could reveal its impact on neurotransmitter synthesis, energy metabolism, and oxidative stress pathways simultaneously. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.